molecular formula C13H17BrO2 B1641822 a-Bromobenzenepentanoic acid ethyl ester

a-Bromobenzenepentanoic acid ethyl ester

Cat. No.: B1641822
M. Wt: 285.18 g/mol
InChI Key: DAVVWEYHNYSFCP-UHFFFAOYSA-N
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Description

α-Bromobenzenepentanoic acid ethyl ester (Ethyl α-bromophenylacetate) is a brominated aromatic ester characterized by a phenyl group attached to a carboxylic acid chain, where the α-carbon (adjacent to the carbonyl group) is substituted with a bromine atom. The compound is esterified with ethanol, resulting in the structural formula C₆H₅-CH(Br)-COOCH₂CH₃ (based on phenylacetic acid derivatives described in and ). While the term "benzenepentanoic acid" suggests a five-carbon chain, available evidence primarily references shorter-chain analogs (e.g., phenylacetic acid derivatives). This discrepancy may arise from nomenclature variations. The compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the α-bromine atom .

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

ethyl 2-bromo-5-phenylpentanoate

InChI

InChI=1S/C13H17BrO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3

InChI Key

DAVVWEYHNYSFCP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)Br

Canonical SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Esters

Brominated aromatic esters differ in substituent positions, chain lengths, and functional groups, significantly impacting their physical properties and reactivity.

Table 1: Key Properties of Brominated Aromatic Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl α-bromophenylacetate C₁₀H₁₁BrO₂ 243.10 Bromine on α-carbon of acetic acid chain; high reactivity in substitutions
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.10 Bromine on para position of phenyl group; steric hindrance affects reactions
Ethyl 2-bromophenylacetate C₁₀H₁₁BrO₂ 243.10 Bromine on ortho position; potential for intramolecular interactions
4-Bromo-α-isopropylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester C₂₆H₂₀BrNO₃ 482.35 Complex ester with cyano and phenoxy groups; bioactive potential

Key Findings :

  • Substituent Position : Ortho-substituted bromine (e.g., Ethyl 2-bromophenylacetate) may introduce steric hindrance, reducing reactivity compared to para-substituted analogs .
  • Reactivity : α-Bromo esters (e.g., Ethyl α-bromophenylacetate) are highly reactive in nucleophilic substitutions, making them valuable intermediates in pharmaceuticals and agrochemicals .

Unsaturated Brominated Esters

Unsaturated esters with bromine substituents exhibit distinct reactivity due to conjugation effects.

Ethyl (E)-4-bromo-3-methylbut-2-enoate
  • Structure : C₇H₁₁BrO₂, featuring a conjugated double bond and methyl group at the β-position.
  • Properties : The unsaturated backbone enhances electrophilicity, favoring addition reactions. The bromine atom at the δ-position stabilizes the intermediate during cyclization .
  • Comparison : Unlike aromatic analogs, this compound’s reactivity is dominated by alkene participation rather than aromatic ring effects .

Aliphatic Esters with Bromine

Aliphatic brominated esters, such as 1-Bromo-2-ethylbutane (C₆H₁₁Br), exhibit lower molecular complexity compared to aromatic derivatives.

  • Boiling Point : 143–144°C (for 1-Bromo-2-ethylbutane), reflecting volatility typical of aliphatic bromides .
  • Applications : Primarily used as alkylating agents in organic synthesis rather than bioactive molecules .

Non-Brominated Aliphatic Esters

Simple aliphatic esters like propionic acid ethyl ester (C₅H₁₀O₂) and butyric acid ethyl ester (C₆H₁₂O₂) are volatile compounds used in flavors and fragrances. highlights their role as electrolyte additives in lithium-ion batteries, where they improve thermal stability .

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